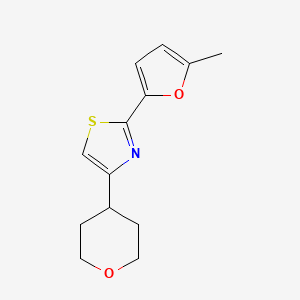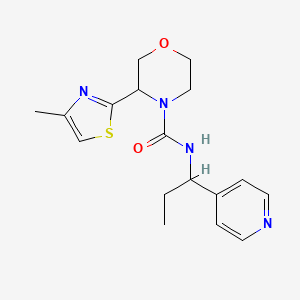
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in drug discovery and development, as well as in other areas of research.
Mécanisme D'action
The mechanism of action of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer, anti-inflammatory, and antioxidant properties, 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole has also been found to have other biochemical and physiological effects. For example, it has been shown to have antifungal activity against certain fungal strains, as well as antibacterial activity against certain bacterial strains. It has also been found to have neuroprotective effects, which could make it a useful candidate for the treatment of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole in lab experiments is its unique chemical structure and properties, which make it a promising candidate for use in drug discovery and development, as well as in other areas of research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole. Some possible areas of research include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases. Other areas of research could focus on the development of new synthesis methods for this compound, as well as the development of new derivatives with improved properties and activity. Overall, the unique properties and potential applications of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole make it an exciting area of research with many promising future directions.
Méthodes De Synthèse
The synthesis of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is typically carried out using a variety of methods, including the reaction of 2-(5-Methylfuran-2-yl)thiosemicarbazide with 4-bromo-1-butanol in the presence of potassium carbonate, followed by the reaction of the resulting product with Lawesson's reagent. Other methods include the reaction of 2-(5-Methylfuran-2-yl)thiosemicarbazide with 4-chlorobutyric acid in the presence of sodium hydroxide, followed by the reaction of the resulting product with Lawesson's reagent.
Applications De Recherche Scientifique
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole has been found to have potential applications in various fields of scientific research. In drug discovery and development, this compound has been shown to exhibit promising activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which could make it a useful candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(5-methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9-2-3-12(16-9)13-14-11(8-17-13)10-4-6-15-7-5-10/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAZJWKSNBCFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(2-methoxycyclopentyl)urea](/img/structure/B7633197.png)


![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)
![1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea](/img/structure/B7633226.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)
![4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
![3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7633266.png)